

(4-Bromophenyl) Methanesulfonate: A Bifunctional Linchpin for Modular Synthesis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(4-Bromophenyl) methanesulfonate
CAS No.:	68574-35-6
Cat. No.:	B1621078

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Executive Summary

(4-Bromophenyl) methanesulfonate (CAS 68574-35-6) serves as a critical electrophilic building block in medicinal chemistry and materials science. Its value lies in its orthogonal reactivity profile: it possesses two distinct electrophilic sites—an aryl bromide and an aryl sulfonate—that react under different catalytic conditions. This "switchable" nature allows researchers to sequentially functionalize the benzene ring, making it an ideal scaffold for constructing non-symmetrical biaryls and complex pharmacophores.

Part 1: Structural Analysis & Physiochemical Properties

Chemical Identity

The molecule consists of a para-substituted benzene ring featuring a bromine atom and a methanesulfonyloxy (mesylate) group. The mesylate moiety acts as both a protecting group for the phenol and a latent leaving group for cross-coupling reactions.

Property	Data
IUPAC Name	4-Bromophenyl methanesulfonate
CAS Registry Number	68574-35-6
Molecular Formula	C ₇ H ₇ BrO ₃ S
Molecular Weight	251.10 g/mol
Appearance	White to off-white crystalline solid
Melting Point	81.9 – 83.2 °C [1]
Solubility	Soluble in DCM, CHCl ₃ , THF, EtOAc; Insoluble in H ₂ O

Electronic Character

The structure is defined by two electron-withdrawing groups (EWGs) in a para relationship.

- Bromine (Br): Inductively withdrawing (-I) but mesomerically donating (+M).
- Mesylate (OMs): Strongly electron-withdrawing via induction and resonance (through the sulfur).
- Hammett Constants: The combined effect creates an electron-deficient aromatic ring, which facilitates nucleophilic aromatic substitution () under forcing conditions, though transition-metal catalysis is the primary mode of reactivity.

Part 2: Synthetic Methodology

The synthesis of **(4-Bromophenyl) methanesulfonate** is a straightforward esterification of 4-bromophenol. The protocol below prioritizes purity and yield by controlling the exothermicity of the sulfonyl chloride addition.

Standard Operating Procedure (SOP)

Reagents:

- 4-Bromophenol (1.0 equiv)
- Methanesulfonyl chloride (MsCl) (1.2 equiv)
- Triethylamine (TEA) (1.5 equiv) or Pyridine
- Dichloromethane (DCM) (anhydrous)

Protocol:

- Setup: Charge a flame-dried round-bottom flask with 4-Bromophenol and anhydrous DCM under an inert atmosphere (or Ar). Cool the solution to 0 °C using an ice bath.
- Base Addition: Add Triethylamine dropwise. The solution may darken slightly.
- Acylation: Add Methanesulfonyl chloride (MsCl) dropwise via syringe pump or addition funnel over 15-20 minutes. Critical: Maintain temperature < 5 °C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 4:1) until the starting phenol () is consumed.
- Workup: Quench with saturated solution. Extract the aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove residual amine), water, and brine.
- Purification: Dry over , filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthetic pathway for the mesylation of 4-bromophenol.

Part 3: Chemoselectivity & Reactivity Profile

The defining feature of this molecule is the reactivity gap between the aryl bromide and the aryl mesylate.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate of oxidative addition typically follows this order:

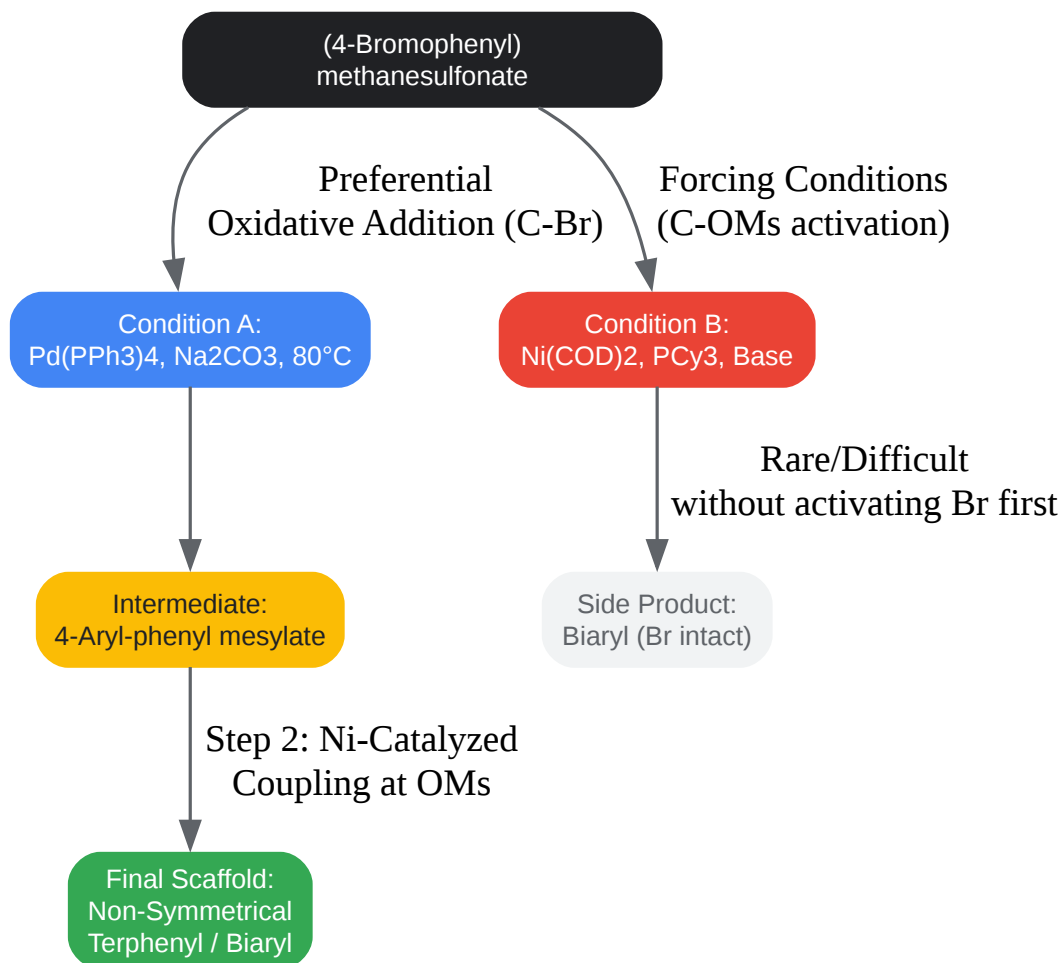
- Site A (Bromine): Highly reactive toward Pd(0). Under standard conditions (e.g., $\text{Pd(PPh}_3)_4$), the catalyst will exclusively insert into the C-Br bond.
- Site B (Mesylate): Relatively inert toward standard Pd(0) catalysts. The C-OMs bond requires "hotter" conditions, such as Nickel catalysis (NiCl_2DPPE /PCy₃) or specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or BrettPhos) to undergo oxidative addition [2].

Strategic Application: Sequential Coupling

This hierarchy allows for iterative functionalization:

- Step 1: Perform a Suzuki coupling at the Br position using a boronic acid and a standard Pd catalyst. The Mesylate remains intact.
- Step 2: Activate the OMs position using a Ni-catalyst or specialized Pd-catalyst to introduce a second, different nucleophile.

Chemoselectivity Decision Tree



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Figure 2: Chemoselective coupling strategy exploiting the reactivity difference between Ar-Br and Ar-OMs.[1]

Part 4: Spectroscopic Characterization

Validation of the structure is performed primarily via

¹H NMR. The spectrum is distinct due to the symmetry of the para-substitution and the characteristic methyl singlet of the sulfonate.

Proton NMR (¹H NMR) Data

Solvent: CDCl₃, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Notes
7.70	Doublet (Hz)	2H	Ar-H (ortho to Br)	Deshielded by Br
7.20	Doublet (Hz)	2H	Ar-H (ortho to OMs)	Shielded relative to Br-ortho
3.15	Singlet	3H		Diagnostic Mesyl Methyl

Note: The aromatic region displays a classic AA'BB' system (often appearing as two "roofed" doublets). [1]

Infrared Spectroscopy (IR)

Key diagnostic bands confirm the presence of the sulfonate ester:

- 1360 cm^{-1} : Asymmetric stretch.
- 1165 cm^{-1} : Symmetric stretch.

Part 5: Safety & Handling

While aryl mesylates are generally more stable and less alkylating than alkyl mesylates (like methyl methanesulfonate, a potent mutagen), they should still be handled with rigorous safety precautions.

- Engineering Controls: Always handle within a certified fume hood.
- PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

- Storage: Store in a cool, dry place. Moisture can lead to slow hydrolysis, regenerating methanesulfonic acid (corrosive) and 4-bromophenol (toxic).
- Spill Cleanup: Treat spills with dilute alcoholic KOH to hydrolyze the ester before disposal.

References

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Sources

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